molecular formula C20H20N4O2 B11467180 5-(1H-benzimidazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11467180
M. Wt: 348.4 g/mol
InChI Key: KABYMXWDQKCDJO-UHFFFAOYSA-N
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Description

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by the introduction of the oxazole ring and the methylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Oxazole derivatives: Molecules containing the oxazole ring.

    Methylphenyl compounds: Chemicals featuring the methylphenyl group.

Uniqueness

What sets 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-13-6-8-14(9-7-13)12-21-20(25)18-10-15(26-24-18)11-19-22-16-4-2-3-5-17(16)23-19/h2-9,15H,10-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

KABYMXWDQKCDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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